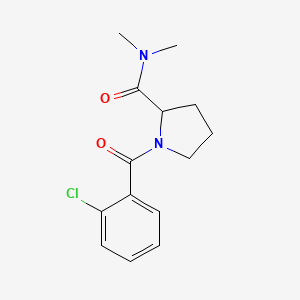
2-(3-methyl-4-oxoquinazolin-2-yl)sulfanyl-N-(4-methylphenyl)-2-phenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-methyl-4-oxoquinazolin-2-yl)sulfanyl-N-(4-methylphenyl)-2-phenylacetamide is a chemical compound that has been of interest to scientific researchers due to its potential applications in the field of medicine. This compound has been synthesized using various methods and has been found to have promising biological properties that can be useful in the development of new drugs.
Mecanismo De Acción
The mechanism of action of 2-(3-methyl-4-oxoquinazolin-2-yl)sulfanyl-N-(4-methylphenyl)-2-phenylacetamide is not fully understood. However, it has been suggested that this compound may work by inhibiting certain enzymes or proteins in the body. For example, it has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(3-methyl-4-oxoquinazolin-2-yl)sulfanyl-N-(4-methylphenyl)-2-phenylacetamide have been studied extensively in the laboratory. This compound has been found to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). It has also been found to have anti-cancer effects by inducing apoptosis (programmed cell death) in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-(3-methyl-4-oxoquinazolin-2-yl)sulfanyl-N-(4-methylphenyl)-2-phenylacetamide in laboratory experiments include its promising biological properties and the fact that it can be synthesized using various methods. However, its limitations include the fact that its mechanism of action is not fully understood, and it may have potential side effects that need to be further explored.
Direcciones Futuras
There are several future directions for research involving 2-(3-methyl-4-oxoquinazolin-2-yl)sulfanyl-N-(4-methylphenyl)-2-phenylacetamide. Some of these include:
1. Further exploration of its mechanism of action to better understand how it works in the body.
2. Studying its potential use in the treatment of other diseases such as Alzheimer's disease and Parkinson's disease.
3. Investigating its potential use in combination with other drugs to enhance its therapeutic effects.
4. Developing new synthesis methods to improve its purity and yield.
5. Conducting clinical trials to determine its safety and efficacy in humans.
In conclusion, 2-(3-methyl-4-oxoquinazolin-2-yl)sulfanyl-N-(4-methylphenyl)-2-phenylacetamide is a chemical compound that has been of interest to scientific researchers due to its potential applications in the field of medicine. While its mechanism of action is not fully understood, it has been found to have promising biological properties that can be useful in the development of new drugs. Further research is needed to fully explore its potential applications and ensure its safety and efficacy.
Métodos De Síntesis
The synthesis of 2-(3-methyl-4-oxoquinazolin-2-yl)sulfanyl-N-(4-methylphenyl)-2-phenylacetamide can be achieved using different methods. One of the most common methods involves the reaction of 3-methyl-4-oxo-3,4-dihydroquinazoline-2-thiol with 4-methylphenylacetyl chloride in the presence of a base such as potassium carbonate. The resulting product is then purified using various techniques such as column chromatography.
Aplicaciones Científicas De Investigación
The potential applications of 2-(3-methyl-4-oxoquinazolin-2-yl)sulfanyl-N-(4-methylphenyl)-2-phenylacetamide in scientific research are vast. This compound has been found to have promising biological properties that can be useful in the development of new drugs. It has been studied for its anti-inflammatory, anti-cancer, and anti-microbial properties.
Propiedades
IUPAC Name |
2-(3-methyl-4-oxoquinazolin-2-yl)sulfanyl-N-(4-methylphenyl)-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O2S/c1-16-12-14-18(15-13-16)25-22(28)21(17-8-4-3-5-9-17)30-24-26-20-11-7-6-10-19(20)23(29)27(24)2/h3-15,21H,1-2H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBPFBYOYRYELKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(C2=CC=CC=C2)SC3=NC4=CC=CC=C4C(=O)N3C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[2-[(5,6-Dimethyl-2-pyridin-3-ylpyrimidin-4-yl)amino]ethyl]benzenesulfonamide](/img/structure/B7563533.png)
![N-[4-(4-hydroxyphenyl)butan-2-yl]morpholine-4-carboxamide](/img/structure/B7563538.png)
![N-[3-(tert-butylsulfamoyl)phenyl]-1-phenyl-5-thiophen-2-yl-1,2,4-triazole-3-carboxamide](/img/structure/B7563539.png)
![N-(2,3-dihydro-1H-inden-5-yl)-2-(4-imidazo[4,5-b]pyridin-3-ylpiperidin-1-yl)acetamide](/img/structure/B7563545.png)
![N-[1-(furan-2-carbonyl)piperidin-4-yl]-2,3-dimethylbenzamide](/img/structure/B7563547.png)
![(E)-3-[3-bromo-5-ethoxy-4-[(2-methylphenyl)methoxy]phenyl]-N-(2-bromo-4-nitrophenyl)-2-cyanoprop-2-enamide](/img/structure/B7563558.png)
![6-[1-(1,3-dimethylpyrazole-4-carbonyl)piperidine-4-carbonyl]-4H-1,4-benzoxazin-3-one](/img/structure/B7563569.png)
![6-oxo-N-spiro[3,4-dihydrochromene-2,1'-cyclopentane]-4-yl-1H-pyridazine-3-carboxamide](/img/structure/B7563572.png)
![2-(3-fluorophenyl)-5-(4-fluorophenyl)-6-methyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B7563581.png)
![2-[4-[3-(2-Chlorophenothiazin-10-yl)propyl]piperazin-1-yl]ethyl furan-2-carboxylate](/img/structure/B7563592.png)
![[4-Hydroxy-4-(2-methylphenyl)piperidin-1-yl]-(6-methoxy-1-methylindol-2-yl)methanone](/img/structure/B7563600.png)

![N-[1-(4-methoxyphenyl)cyclopentyl]-2,4-dimethylpyrimidine-5-carboxamide](/img/structure/B7563614.png)
![2-(2-Hydroxy-2-methylpropyl)sulfanyl-3-methylthieno[2,3-d]pyrimidin-4-one](/img/structure/B7563617.png)